cis-Resveratrol 4'-O-glucuronide

Vue d'ensemble

Description

“Cis-Resveratrol 4’-O-glucuronide” is a metabolite of Resveratrol . Resveratrol is a stilbenoid, a type of natural phenol, and a phytoalexin produced by several plants in response to injury or when the plant is under attack by pathogens such as bacteria or fungi . Glucuronidation of cis- and trans-resveratrol, which is a naturally occurring phytoalexin known to exert a number of beneficial health effects, was investigated in rat brain, cultured astrocytes, and olfactory mucosa .

Synthesis Analysis

Resveratrol is metabolized in humans into two metabolites, which were characterized as resveratrol-3-O- and 4’-O-glucuronides . For further biological studies, two simple, alternative methods for the synthesis of the metabolites were reported . In brain tissue, trans-resveratrol 3-O-glucuronide was mainly formed, whereas the cis-isomer was glucuronidated at a lower rate on that position . No 4’-O-glucuronide was detected in the brain .

Molecular Structure Analysis

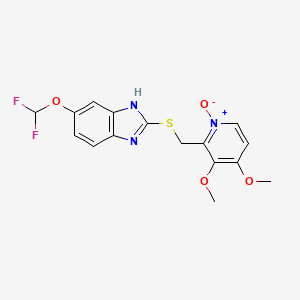

The molecular formula of “cis-Resveratrol 4’-O-glucuronide” is C20H20O9 . The IUPAC name is (2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . The molecular weight is 404.4 g/mol . The structure consists of two phenolic rings bonded together by a double styrene bond .

Chemical Reactions Analysis

The UDP-glucuronosyltransferase (UGT) family of enzymes catalyzes the glucuronidation of resveratrol to resveratrol-3-O-glucuronide and resveratrol-4’-O-glucuronide . In brain tissue, trans-resveratrol 3-O-glucuronide was mainly formed, whereas the cis-isomer was glucuronidated at a lower rate on that position .

Physical And Chemical Properties Analysis

The molecular weight of “cis-Resveratrol 4’-O-glucuronide” is 404.4 g/mol . The XLogP3-AA is 1.6 . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 9 . The rotatable bond count is 5 . The exact mass is 404.11073221 g/mol . The monoisotopic mass is 404.11073221 g/mol . The topological polar surface area is 157 Ų .

Applications De Recherche Scientifique

Metabolism and Bioavailability

“Cis-Resveratrol 4’-O-glucuronide” is a metabolite of both cis- and trans-resveratrol . It is produced in the intestine and liver, and its formation plays a crucial role in the bioavailability of resveratrol . The majority of cis-resveratrol is metabolized, with a glucuronide conjugate being the major metabolite .

Antiproliferative Properties

The monoglucuronides of resveratrol, including “cis-Resveratrol 4’-O-glucuronide”, are thought to have potentially valuable biological activities, including possible antiproliferative properties . This suggests that they could have a role in cancer prevention and treatment.

Anti-Cancer Effects

Resveratrol has been shown to reduce glucose uptake and glycolysis, inhibit cell growth, invasion, and proliferation . As a metabolite of resveratrol, “cis-Resveratrol 4’-O-glucuronide” may also contribute to these anti-cancer effects.

Orientations Futures

The metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an intestinal epithelial model using Caco-2 cell lines has been studied . The majority of trans-Resveratrol was transported unchanged through the Caco-2 cells, while cis-Resveratrol was mostly metabolized . Since metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value .

Mécanisme D'action

Target of Action

The primary target of cis-Resveratrol 4’-O-glucuronide is the human tyrosyl-tRNA synthetase (TyrRS) and poly-ADP-ribose polymerase 1 (PARP1), which are major determinants of cellular NAD+ -dependent stress response .

Mode of Action

cis-Resveratrol 4’-O-glucuronide acts as a tyrosine antagonist and competes with it to bind to TyrRS . It evokes a unique structural change at the active site to promote its interaction with PARP1 . This interaction leads to the auto-poly-ADP-ribosylation of PARP1 .

Biochemical Pathways

The compound affects the TyrRS/PARP1 pathway . The cis-isomer of Resveratrol induces a unique conformation of TyrRS that promotes the auto-PARylation of PARP1 . This process contributes to the reported health benefits of Resveratrol through the induction of protective stress response .

Pharmacokinetics

It’s known that cis-resveratrol is glucuronidated faster than trans-resveratrol . This suggests that the bioavailability of cis-Resveratrol 4’-O-glucuronide may be influenced by the rate of glucuronidation .

Result of Action

The molecular and cellular effects of cis-Resveratrol 4’-O-glucuronide’s action include the induction of a protective stress response via the auto-PARylation of PARP1 . This could contribute to the reported health benefits of Resveratrol .

Action Environment

The action, efficacy, and stability of cis-Resveratrol 4’-O-glucuronide can be influenced by various environmental factors. For instance, the stability of the glucuronides in aqueous solution shows remarkable differences, especially in the ready E/Z isomerisation of the 3-glucuronide .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBVTGYVFHDMA-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009346 | |

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Resveratrol 4'-O-glucuronide | |

CAS RN |

387372-26-1 | |

| Record name | cis-Resveratrol 4'-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)